molecular formula C10H10ClFO B134399 4-Chloro-4'-fluorobutyrophenone CAS No. 3874-54-2

4-Chloro-4'-fluorobutyrophenone

Cat. No. B134399
CAS RN: 3874-54-2
M. Wt: 200.64 g/mol
InChI Key: HXAOUYGZEOZTJO-UHFFFAOYSA-N
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Description

4-Chloro-4'-fluorobutyrophenone is a chemical compound that has been studied for its potential use as a neuroleptic agent. It is known to undergo metabolism in rats, where it is transformed into two primary metabolites through N-dealkylation and subsequent oxidation, resulting in the formation of 4-(p-chlorobenzoyl)piperidine and 4-(p-chlorobenzoyl)-2-piperidone .

Synthesis Analysis

The synthesis of related neuroleptic butyrophenones has been explored, with specific labeling techniques using carbon-14 at the carbonyl position to facilitate metabolic studies. The synthesis involves a series of reactions starting from cyclopropane-carboxylic-14C acid, followed by a Friedel-Crafts reaction, ring-opening, ketalization, condensation with piperidine, and subsequent hydrolysis and debenzylation steps .

Molecular Structure Analysis

The molecular structure and weak interactions of compounds similar to 4-Chloro-4'-fluorobutyrophenone have been analyzed. For instance, the study of (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol revealed the presence of strong O-H...N hydrogen bonds and C-F...π interactions, which are significant in understanding the molecular interactions and packing modes of such compounds .

Chemical Reactions Analysis

Chemical reactions involving chloro and fluoro substituents have been investigated. For example, a new fluorine-containing diene, 3-chloro-4-fluorothiophene-1,1-dioxide, has been synthesized and shown to react with various dienophiles with high regioselectivity, demonstrating the synthetic utility of such chloro-fluoro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Chloro-4'-fluorobutyrophenone have been studied using various analytical methods. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and characterized by IR and X-ray diffraction studies. Theoretical calculations such as HF and DFT methods were used to analyze the vibrational wavenumbers, molecular stability, and electronic properties like hyperpolarizability, HOMO-LUMO transitions, and MEP analysis. These studies provide insights into the electronic distribution and reactive sites of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Chemical Compounds : 4-Chloro-4'-fluorobutyrophenone has been used in the synthesis of various chemical compounds. For instance, it is utilized in the one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, showcasing its utility in industrial-scale chemical synthesis (Karrer, Meier, & Pascual, 2000).

Material Science and Engineering

  • Development of New Materials : This chemical is instrumental in creating new materials, such as multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for potential use in proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Research has explored the use of derivatives of 4-Chloro-4'-fluorobutyrophenone, such as 4-chloro-acetophenone-O-1'-(1'.3'.4'-triazolyl)-metheneoxime, as corrosion inhibitors for mild steel in acidic mediums (Guo et al., 2014).

Pharmaceutical Research

  • Antitubercular Activities : In pharmaceutical research, 4-Chloro-4'-fluorobutyrophenone has been used in synthesizing compounds with significant antitubercular activities, indicating its potential in developing new therapeutic agents (Bisht et al., 2010).

Environmental Science

  • Degradation of Environmental Pollutants : The compound has been studied in the context of environmental science for the degradation of aromatic organic pollutants, showcasing its relevance in environmental remediation and pollution control (Goskonda, Catallo, & Junk, 2002).

Safety And Hazards

4-Chloro-4’-fluorobutyrophenone is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also recommended to ensure adequate ventilation and to remove all sources of ignition .

properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)butan-1-one
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InChI

InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HXAOUYGZEOZTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
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DSSTOX Substance ID

DTXSID3057729
Record name 4-Chloro-4'-fluorobutyrophenone
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Molecular Weight

200.64 g/mol
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Physical Description

Yellow liquid; mp = 5-6 deg C; [Alfa Aesar MSDS]
Record name 4-Chloro-4'-fluorobutyrophenone
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Product Name

4-Chloro-4'-fluorobutyrophenone

CAS RN

3874-54-2
Record name 4-Chloro-1-(4-fluorophenyl)-1-butanone
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Record name 3-(4-Fluorobenzoyl)propyl chloride
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Record name 4-Chloro-4'-fluorobutyrophenone
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Record name 1-Butanone, 4-chloro-1-(4-fluorophenyl)-
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Record name 4-Chloro-4'-fluorobutyrophenone
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Record name 4-chloro-4'-fluorobutyrophenone
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Record name 3-(4-FLUOROBENZOYL)PROPYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
I Nakatsuka, K Kawahara, T Kamada… - Journal of Labelled …, 1979 - Wiley Online Library
… of cyclopropyl 4-fluorophenyl ketone (E) with 50% hydrogen chloride-methanol solution containing a small amount of water at room temperature gave 4-chloro-4'-fluorobutyrophenone (2…
SY Ablordeppey, R Altundas, B Bricker, XY Zhu… - Bioorganic & medicinal …, 2008 - Elsevier
… Compound 10 was obtained by alkylation of the secondary amine function of 22 with 4-chloro-4′-fluorobutyrophenone. Target compounds 11 and 12 were obtained by alkylating the …
Number of citations: 51 www.sciencedirect.com
I Nakatsuka, K Kawahara, T Kamada… - Journal of Labelled …, 1978 - Wiley Online Library
… a C -unit instead of 4-chlorobutyric acid in the Friedel-Crafts reaction and subsequent conversion of the resulting cyclopropyl 4-fluorophenyl ketone to 4-chloro-4'-fluorobutyrophenone …
CH Grogan, LM Rice - Journal of Medicinal Chemistry, 1967 - ACS Publications
… prepared by refluxing the appropriate azabicyclic secondary amine with 4chloro-4'-fluorobutyrophenone in an inert solvent, such as toluene or xylene, for periods up to 1 week. During …
Number of citations: 13 pubs.acs.org
PV Ramachandran, B Gong, HC Brown - Tetrahedron: Asymmetry, 1993 - Elsevier
… Thus, the asymmetric reduction of 4-chloro-4'-fluorobutyrophenone with (+)- or (-)-DIP-Chloride9,10 provides the corresponding (R)- or (S)-alcohol, respectively, in 90% yield. A gas …
Number of citations: 11 www.sciencedirect.com
SS Bisht, N Dwivedi, V Chaturvedi, N Anand… - European journal of …, 2010 - Elsevier
… A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized by reaction of different benzyl alcohols with 4-chloro-4′-fluorobutyrophenone in DMF in the presence of NaH/…
Number of citations: 9 www.sciencedirect.com
DE Wurster, V Buraphacheep, JM Patel - Pharmaceutical research, 1993 - Springer
A Fourier transform infrared (FT-IR) spectrometer with a horizontal attenuated total reflectance (ATR) cell was used to determine the diffusion coefficients of several liquids in two …
Number of citations: 42 link.springer.com
PAJ Janssen, C Van De Westeringh… - Journal of Medicinal …, 1958 - ACS Publications
R= H) was a powerful CNS depressant in various species. This un-expected result led us to investigate the CNS depressant properties of a new series of over 500 related basic ketones. …
Number of citations: 181 pubs.acs.org
DMN Sikazwe, NT Nkansah, R Altundas, XY Zhu… - Bioorganic & medicinal …, 2009 - Elsevier
… Alkylation of compound 29 with 4-chloro-4′-fluorobutyrophenone delivered the target compound 8 as desired. Compound 9 was obtained by reacting 9-(4-chlorophenyl)-3,9-…
Number of citations: 16 www.sciencedirect.com
N Dwivedi, N Tewari, VK Tiwari, V Chaturvedi… - Bioorganic & medicinal …, 2005 - Elsevier
… 4-Chloro-4′-fluorobutyrophenone (7.9 mL, 39.6 mmol) was added to this stirring reaction mixture followed by the addition of TBAB (0.8 g) and stirring continued for further 18 h at …
Number of citations: 39 www.sciencedirect.com

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